N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a central five-membered heterocyclic ring containing sulfur and nitrogen atoms. The structure features a 3-chlorobenzylthio substituent at position 5 of the thiadiazole ring and a 4-(N,N-diethylsulfamoyl)benzamide group at position 2.
Properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S3/c1-3-25(4-2)31(27,28)17-10-8-15(9-11-17)18(26)22-19-23-24-20(30-19)29-13-14-6-5-7-16(21)12-14/h5-12H,3-4,13H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDZYXMFJVFCSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a compound that incorporates a thiadiazole scaffold known for its diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, highlighting its potential therapeutic applications based on various studies.
Structural Overview
The compound's structural formula is represented as follows:
Its unique features include:
- A thiadiazole core that contributes to its biological activity.
- A benzamide moiety which enhances its pharmacological profile.
- A chlorobenzyl thio group that may influence its interaction with biological targets.
Biological Activities
- Antimicrobial Activity
-
Anticancer Properties
- Research has demonstrated that thiadiazole derivatives possess anticancer activity against several cancer cell lines, including breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2). The cytotoxic effects are often assessed using the MTT assay, with results indicating that modifications to the thiadiazole structure can enhance activity .
- Anti-inflammatory Effects
- Anticonvulsant Activity
The biological activities of this compound may be mediated through various mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes like urease and carbonic anhydrase, which are crucial in various pathological processes .
- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways related to inflammation and cancer progression.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of thiadiazole derivatives against MCF-7 and HepG2 cell lines. The results indicated that certain modifications significantly increased their efficacy, with IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various thiadiazole derivatives. Results showed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics from these compounds .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole | Basic thiadiazole structure | Known for broad-spectrum antimicrobial activity |
| N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)-benzamide | Lacks chlorobenzyl substitution | Focused on anticancer properties |
| 5-Amino-N-(1,3,4-thiadiazol-2-yl)-benzamide | Simplified structure without additional substituents | Investigated primarily for neuroprotective effects |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with a thiadiazole core exhibit significant antimicrobial properties. The presence of the chlorobenzyl thio moiety in N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide enhances its ability to inhibit bacterial growth. In vitro studies have shown that derivatives of this compound can effectively combat both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by interfering with specific molecular pathways involved in cell division and survival. For instance, similar thiadiazole derivatives have been shown to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) through mechanisms that involve mitochondrial dysfunction and cell cycle arrest . Molecular docking studies support the hypothesis that these compounds can effectively bind to target proteins associated with cancer progression .
Pesticidal Activity
The structural characteristics of this compound suggest potential applications in agriculture as a pesticide or herbicide. Thiadiazole derivatives have been reported to possess fungicidal properties, which could be beneficial in protecting crops from fungal pathogens. The compound's ability to disrupt microbial cell walls may also extend its utility in controlling plant diseases caused by various pathogens .
Chemical Reactivity and Synthesis
The synthesis of this compound typically involves multi-step processes including the formation of the thiadiazole ring followed by the introduction of functional groups through nucleophilic substitutions and amide couplings. Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have improved yield and efficiency .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole core is susceptible to nucleophilic substitution, particularly at the sulfur or nitrogen atoms. For example:
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Reaction with alkyl halides : The sulfur atom in the thiadiazole ring can undergo alkylation under basic conditions. Similar compounds react with chloroacetyl chloride to form substituted acetamides (e.g., intermediate 2 in ).
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Displacement reactions : The thioether group (S-CH2-C6H4Cl) can participate in nucleophilic displacement with amines or thiols under mild acidic/basic conditions.
Example Reaction Pathway :
Conditions: DMF, K2CO3, 60–80°C.
Hydrolysis of Sulfamoyl Group
The N,N-diethylsulfamoyl group (-SO2N(Et)2) can undergo hydrolysis under acidic or alkaline conditions:
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Acidic hydrolysis : Cleavage of the sulfamoyl bond yields sulfonic acid and diethylamine derivatives.
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Alkaline hydrolysis : Forms sulfonate salts and secondary amines.
Reaction Conditions :
| Reagent | Conditions | Products |
|---|---|---|
| HCl (6M) | Reflux, 4–6 hrs | 4-Sulfobenzoic acid + diethylamine |
| NaOH (10%) | 80°C, 2 hrs | Sodium sulfonate + N,N-diethylamine |
Data adapted from analogous sulfamoyl hydrolysis studies in.
Amide Bond Reactivity
The benzamide group participates in:
-
Acid/Base-Catalyzed Hydrolysis : Forms carboxylic acid and aniline derivatives under strong acidic (HCl) or basic (NaOH) conditions .
-
Reductive Amination : The amide can be reduced to a secondary amine using LiAlH4 or BH3·THF.
Example :
Yield: ~70–85% (based on similar reductions in).
Oxidation of Thioether Group
The (3-chlorobenzyl)thio moiety (-S-CH2-C6H4Cl) is oxidizable to sulfoxide or sulfone derivatives:
-
Oxidation with H2O2 : Forms sulfoxide at 0–25°C.
-
Oxidation with mCPBA : Produces sulfone derivatives at elevated temperatures.
Comparison of Oxidation States :
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H2O2 (30%) | Sulfoxide | RT, 2–4 hrs |
| mCPBA | Sulfone | 50°C, 6 hrs |
Data from thioether oxidation studies in .
Cyclocondensation Reactions
The thiadiazole ring can act as a scaffold for heterocyclic expansions. For instance:
-
Reaction with thiourea derivatives : Forms fused thiazole systems via nucleophilic substitution and cyclodehydration .
General Pathway :
Interaction with Biological Targets
Though not a classical "chemical reaction," the compound's pharmacological activity involves non-covalent interactions:
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Enzyme inhibition : Binds to carbonic anhydrase II (hCA II) via sulfamoyl coordination to Zn²⁺ in the active site .
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Antiviral mechanisms : Disrupts viral capsid assembly via hydrophobic interactions with protein surfaces.
Key Research Findings
-
Sulfamoyl Stability : The N,N-diethylsulfamoyl group exhibits greater hydrolytic stability compared to primary sulfonamides, with a half-life >24 hrs in pH 7.4 buffer.
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Thiadiazole Reactivity : The 1,3,4-thiadiazole ring shows regioselectivity in substitution reactions, favoring the 5-position over the 2-position .
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Biological Relevance : Derivatives with intact sulfamoyl and thioether groups demonstrate enhanced antimicrobial and anticancer activity compared to hydrolyzed analogs .
Comparison with Similar Compounds
Structural Analogs in the 1,3,4-Thiadiazole Family
Key structural analogs are summarized below, with comparisons based on substituents, synthesis, and bioactivity:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 3-chlorobenzylthio group increases lipophilicity compared to simpler alkylthio groups (e.g., ethylthio in 5g) . However, analogs with 4-chlorobenzylthio (e.g., 5e and ) may exhibit similar logP values but differ in steric interactions due to chlorine position. Sulfamoyl vs. Acetamide Groups: The 4-(N,N-diethylsulfamoyl)benzamide in the target compound likely enhances solubility and hydrogen-bonding capacity relative to phenoxyacetamide derivatives (e.g., 5e, 5g) .
Synthetic Yields and Conditions :
- Analogs with benzylthio groups (e.g., 5e, 5j) are synthesized in moderate-to-high yields (72–88%) via nucleophilic substitution or coupling reactions . The target compound likely follows similar protocols but with adjusted sulfamoylation steps.
Table 2: Inferred Bioactivity Based on Structural Proximity
Key Insights:
- Anticancer Potential: The target compound’s benzamide core is structurally distinct from acrylamido derivatives in (e.g., 7c-7f), which show pro-apoptotic effects. However, the sulfamoyl group may confer complementary mechanisms, such as disrupting protein-protein interactions .
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring serves as the foundational scaffold for this compound. Cyclodehydration of thiosemicarbazide with a substituted carboxylic acid in the presence of phosphorus oxychloride (POCl₃) is the most widely reported method. For this target molecule, 3-chlorobenzylthioacetic acid (1a ) is reacted with thiosemicarbazide under reflux conditions in POCl₃ to yield 5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine (2a ).
Reaction Conditions:
- 1a (3.00 mmol) and POCl₃ (10 mL) are stirred at room temperature for 20 minutes.
- Thiosemicarbazide (3.00 mmol) is added, and the mixture is heated at 80–90°C for 1 hour.
- After cooling, water (40 mL) is added, and the suspension is refluxed for 4 hours.
- Basification to pH 8 with 50% NaOH precipitates the product, which is recrystallized from ethanol.
Characterization Data for 2a:
- Yield: 78%
- Melting Point: 182–184°C
- ¹H-NMR (DMSO-d₆, δ ppm): 7.45–7.38 (m, 4H, Ar-H), 4.52 (s, 2H, SCH₂), 2.31 (s, 2H, NH₂).
Synthesis of 4-(N,N-Diethylsulfamoyl)benzoic Acid
The sulfonamide moiety is introduced via nucleophilic substitution of 4-chlorosulfonylbenzoic acid with diethylamine.
Procedure:
- 4-Chlorosulfonylbenzoic acid (3a , 5.00 mmol) is dissolved in dry dichloromethane (DCM, 20 mL).
- Diethylamine (10.00 mmol) is added dropwise at 0°C, and the mixture is stirred for 6 hours.
- The solvent is evaporated, and the residue is washed with cold water to yield 4-(N,N-diethylsulfamoyl)benzoic acid (3b ).
Characterization Data for 3b:
Activation of 4-(N,N-Diethylsulfamoyl)benzoic Acid to Acid Chloride
Conversion to the acid chloride facilitates amide bond formation.
Procedure:
- 3b (4.00 mmol) is refluxed with thionyl chloride (SOCl₂, 10 mL) in 1,2-dichloroethane (20 mL) for 2 hours.
- The solvent and excess SOCl₂ are evaporated under reduced pressure to yield 4-(N,N-diethylsulfamoyl)benzoyl chloride (3c ).
Characterization Data for 3c:
Coupling of Thiadiazol-2-amine with Benzoyl Chloride
The final amide bond is formed via nucleophilic acyl substitution.
Procedure:
- 2a (2.00 mmol) and 3c (2.20 mmol) are dissolved in anhydrous tetrahydrofuran (THF, 30 mL).
- Triethylamine (4.00 mmol) is added, and the mixture is stirred at room temperature for 12 hours.
- The precipitate is filtered and recrystallized from methanol/water (3:1).
Characterization Data for Target Compound:
- Yield: 76%
- Melting Point: 215–217°C
- ¹H-NMR (DMSO-d₆, δ ppm): 8.12 (d, 2H, J = 8.5 Hz, Ar-H), 7.68 (d, 2H, J = 8.5 Hz, Ar-H), 7.45–7.38 (m, 4H, Ar-H), 4.52 (s, 2H, SCH₂), 3.42 (q, 4H, J = 7.0 Hz, N-CH₂), 1.12 (t, 6H, J = 7.0 Hz, CH₃).
- FT-IR (ν cm⁻¹): 1650 (C=O), 1325 (S=O), 1155 (S-N), 690 (C-S).
Optimization and Industrial Scalability
Microwave-assisted synthesis reduces reaction times and improves yields. For example, cyclodehydration under microwave irradiation (100°C, 150 W) completes in 15 minutes versus 1 hour conventionally. Continuous flow reactors enhance safety and efficiency in large-scale production of acid chlorides and amides.
Analytical and Spectroscopic Validation
High-Performance Liquid Chromatography (HPLC): Purity >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
Mass Spectrometry (ESI-MS): m/z 521.1 [M+H]⁺ (calculated 520.8).
Challenges and Troubleshooting
- Low Yields in Cyclodehydration: Excess POCl₃ (15 mL) and prolonged reflux (2 hours) improve thiadiazole formation.
- By-Products in Amide Coupling: Use of molecular sieves (4Å) minimizes hydrolysis of the acid chloride.
Comparative Analysis of Synthetic Routes
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Reaction Time | 4–6 hours | 15–30 minutes |
| Yield | 70–78% | 85–90% |
| Energy Consumption | High | Low |
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for coupling steps .
- Temperature control : Maintain 0–5°C during exothermic steps (e.g., EDCI activation) to prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>95%) .
Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key signals:
- Thiadiazole C=S (δ 165–170 ppm in ¹³C) .
- Diethylsulfamoyl N–CH₂CH₃ (δ 1.1–1.3 ppm in ¹H) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water mobile phase, λ=254 nm) .
- X-ray Crystallography : Resolves conformational details (e.g., bond angles, planarity of thiadiazole ring) for unambiguous confirmation .
Basic: How is the compound’s bioactivity initially screened, and what assays are recommended?
Methodological Answer:
- Antimicrobial Screening :
- MIC (Minimum Inhibitory Concentration) : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC ≤16 µg/mL considered active .
- Anticancer Assays :
- MTT assay : Test cytotoxicity on HeLa or MCF-7 cells (IC₅₀ values <10 µM indicate potency) .
- Enzyme Inhibition :
- Carbonic Anhydrase Inhibition : Spectrophotometric assay (IC₅₀ comparison with acetazolamide) .
Advanced: How to design structure-activity relationship (SAR) studies to identify critical functional groups?
Methodological Answer:
- Modular Substituent Variation :
- Thiadiazole substituents : Replace 3-chlorobenzylthio with alkyl/arylthio groups to assess hydrophobicity effects .
- Sulfamoyl group : Compare N,N-diethyl with dimethyl or cyclic analogs (e.g., piperidinyl) to evaluate steric/electronic impacts .
- In Silico Tools :
- Molecular docking (AutoDock Vina) : Predict binding to targets like EGFR or DHFR; prioritize derivatives with ΔG < −8 kcal/mol .
- Pharmacophore Modeling (MOE) : Map essential features (e.g., hydrogen bond acceptors at sulfamoyl group) .
Advanced: What methodologies elucidate the compound’s mechanism of action at the molecular level?
Methodological Answer:
- Target Identification :
- SPR (Surface Plasmon Resonance) : Screen against kinase libraries (e.g., EGFR, VEGFR2) to measure binding kinetics (ka/kd) .
- Enzyme Kinetics :
- Lineweaver-Burk plots : Determine inhibition type (competitive/non-competitive) for enzymes like carbonic anhydrase .
- Cellular Pathway Analysis :
- Western blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) in treated cancer cells .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Variable Control :
- Cell line heterogeneity : Validate activity across ≥3 cell lines (e.g., A549, HepG2) with consistent culture conditions .
- Solubility adjustments : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
- Multi-omics Integration :
- Transcriptomics (RNA-seq) : Identify differentially expressed genes to contextualize activity variations .
- Meta-Analysis :
- Cheminformatics tools (ChemAxon) : Normalize bioactivity data (pIC₅₀) and apply QSAR models to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
